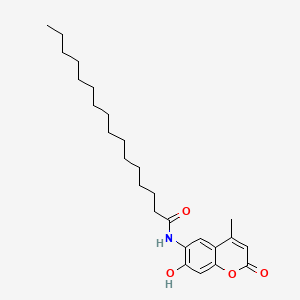

2-(Dimethoxymethyl)-4-methoxy-1-nitrobenzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “2-(Dimethoxymethyl)-4-methoxy-1-nitrobenzene” is a complex organic molecule. Similar compounds, such as “4-DIMETHOXYMETHYL-2-METHOXY-PHENOL” have been identified .

Synthesis Analysis

While specific synthesis methods for “this compound” were not found, similar compounds like Dimethoxymethane can be synthesized by acid catalyzed condensation of formaldehyde with methanol .Molecular Structure Analysis

The molecular structure of similar compounds like Dimethoxymethane has been analyzed using electron diffraction techniques .Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied. For example, Dimethoxymethane has been used in the synthesis of methoxymethyl (MOM) ethers .Physical and Chemical Properties Analysis

Physical and chemical properties of similar compounds have been analyzed. For example, Dimethoxymethane is a colorless flammable liquid with a low boiling point, low viscosity, and excellent dissolving power .Applications De Recherche Scientifique

Structural Analysis and Properties

The compound 2-(Dimethoxymethyl)-4-methoxy-1-nitrobenzene, part of the methoxybenzene derivatives, exhibits interesting structural properties. Specifically, 1,2-dimethoxy-4-nitrobenzene molecules are reported to be planar, linked to form centrosymmetrically hydrogen-bonded dimers, and packed in parallel layers. This structural arrangement might be significant in understanding the compound's chemical behavior and interaction with other molecules (Fun et al., 1997).

Synthesis and Chemical Reactivity

The compound has been involved in various chemical synthesis processes. For instance, it has been used in the study of remote substituent effects on the electrophilic additions of 1,3-dienes, demonstrating unique regioselective reactions (Mosimann et al., 1995). Moreover, studies have focused on understanding its behavior under strong basic solutions and its rates of alkaline hydrolysis, providing insights into its reactivity and the influence of the medium on its chemical reactions (Bowden & Cook, 1971).

Photophysical and Photochemical Studies

The compound has also been examined in the context of photophysical and photochemical studies. Research has been conducted on the photo-deoxygenation of heterocyclic N-oxides, where this compound-related structures have been used to understand the mechanisms of electron transfer during photoreduction processes (Alekperov et al., 1994).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-(dimethoxymethyl)-4-methoxy-1-nitrobenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO5/c1-14-7-4-5-9(11(12)13)8(6-7)10(15-2)16-3/h4-6,10H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYVQBIUVXUJHJS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)[N+](=O)[O-])C(OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

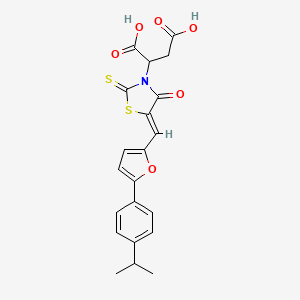

![ethyl 2-amino-4-(2-chlorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2649147.png)

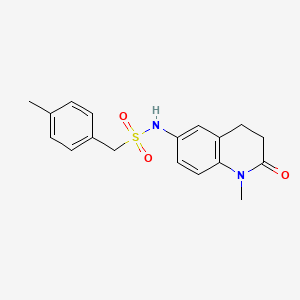

![[(E)-[4-[(2,2,2-trifluoroacetyl)amino]-4,5-dihydrocyclopenta[b]thiophen-6-ylidene]amino] furan-2-carboxylate](/img/structure/B2649154.png)

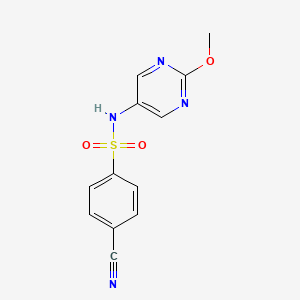

![1-(4-Bromophenyl)sulfonyl-2-[(2,5-dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2649160.png)

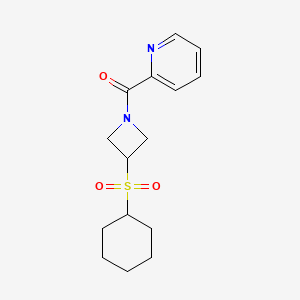

![N-phenyl-3-(2,4,6-trimethylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine](/img/structure/B2649162.png)

![Ethyl 3-[({[(4-chlorobenzyl)oxy]amino}methylene)amino]-4-methoxythieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2649164.png)